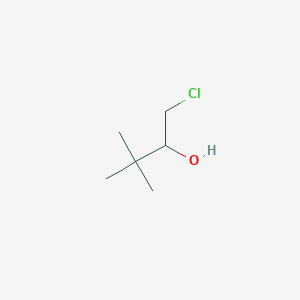

1-Chloro-3,3-dimethylbutan-2-ol

Description

Contextualization within Halogenated Alcohol Chemistry

Halogenated alcohols are versatile building blocks in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-halogen bond allows for a variety of transformations. For instance, they can be converted into epoxides through intramolecular Williamson ether synthesis, or the hydroxyl group can be protected while the alkyl halide undergoes nucleophilic substitution. The specific reactivity of a halohydrin is influenced by the nature of the halogen, the structure of the carbon skeleton, and the stereochemical relationship between the two functional groups. nih.gov

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. ncert.nic.in This can be achieved using various reagents, including hydrogen halides, phosphorus halides, and thionyl chloride. The choice of reagent often depends on the substrate and the desired stereochemical outcome. nih.govresearchgate.net

Structural Characteristics and Unique Reactivity Potential of 1-Chloro-3,3-dimethylbutan-2-ol

The structure of this compound is notable for the presence of a bulky tert-butyl group adjacent to the carbon bearing the hydroxyl group. This steric hindrance can significantly influence its reactivity. The tert-butyl group can hinder the approach of nucleophiles to the carbon bearing the chlorine atom, potentially slowing down intermolecular substitution reactions.

A key feature of the reactivity of systems related to this compound is the propensity for carbocation rearrangements. For example, the reaction of the parent alcohol, 3,3-dimethyl-2-butanol, with hydrohalic acids is known to proceed through a secondary carbocation that can rearrange to a more stable tertiary carbocation via a methyl shift. This rearrangement leads to the formation of products with a different carbon skeleton than the starting material. It is therefore expected that reactions of this compound under conditions that favor carbocation formation would also be subject to such rearrangements.

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H13ClO |

| Molecular Weight | 136.62 g/mol |

| CAS Number | 36402-31-0 |

This data is compiled from various chemical databases.

Overview of Academic Research Trajectories for the Compound

Specific academic research focusing solely on this compound is limited. Much of the available information is in the context of broader studies on halogenated alcohols or as an entry in chemical databases. chemspider.comnih.gov

Patents for related compounds, such as 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones, suggest that chloro-dimethylated butanol derivatives can serve as intermediates in the synthesis of larger, potentially bioactive molecules. google.com Research in this area would likely focus on the development of efficient and stereoselective synthetic routes to and from these types of compounds.

Further research into this compound could explore its specific reactivity in detail, including a thorough investigation of the factors controlling the competition between substitution, elimination, and rearrangement pathways. Additionally, its potential as a chiral building block, if resolved into its enantiomers, could be a fruitful area of investigation. The stereoselective synthesis of halogenated natural products is an active area of research where such chiral synthons are highly valuable. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZKFVKCTUWXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304130 | |

| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36402-31-0 | |

| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 3,3 Dimethylbutan 2 Ol

Direct Synthesis Approaches

Direct synthetic routes offer an efficient means to obtain 1-Chloro-3,3-dimethylbutan-2-ol, often by targeting the formation of the chlorohydrin functionality from a suitable precursor.

Halogenation of Precursor Alcohols

A primary and straightforward method for the synthesis of this compound is the direct halogenation of the corresponding precursor alcohol, 3,3-dimethylbutan-2-ol. This transformation involves the substitution of the hydroxyl group with a chlorine atom. A variety of chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

In a typical procedure, 3,3-dimethylbutan-2-ol is treated with thionyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl produced. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. An example of a similar transformation is the treatment of an amide alcohol with thionyl chloride to yield the corresponding hydrochloride salt of the chloro-amide. orgsyn.org While the primary alcohol is at a different position, the fundamental reaction of converting a hydroxyl group to a chloride with thionyl chloride is a well-established method. orgsyn.orgreddit.com

Other reagents that can be utilized for this chlorination include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. The choice of reagent can influence the reaction conditions and the stereochemical outcome if the alcohol is chiral.

| Reagent | Typical Conditions | Byproducts | Reference |

| Thionyl chloride (SOCl₂) | Reflux, often with a base (e.g., pyridine) | SO₂, HCl | orgsyn.orgreddit.com |

| Phosphorus pentachloride (PCl₅) | Inert solvent, room temperature or gentle heating | POCl₃, HCl | |

| Phosphorus trichloride (PCl₃) | Gentle heating | H₃PO₃ | |

| Oxalyl chloride | Inert solvent, often with a catalyst (e.g., DMF) | CO, CO₂, HCl |

Reduction of Halogenated Ketones and Aldehydes

An alternative direct approach involves the reduction of a halogenated ketone, specifically 1-chloro-3,3-dimethylbutan-2-one. This method is particularly useful as it allows for the potential to control the stereochemistry at the newly formed alcohol center. The reduction of the carbonyl group in an α-chloro ketone to a hydroxyl group can be achieved using various reducing agents.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions, such as temperature and solvent, can significantly impact the stereoselectivity of the reduction. vub.ac.benih.gov For instance, bulkier reducing agents may favor the approach from the less sterically hindered face of the ketone, leading to a specific stereoisomer of the alcohol. The stereochemical outcome of such reductions can often be predicted by models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group. nih.gov

The stereoselective reduction of carbonyls is a critical aspect of modern organic synthesis, and while specific studies on 1-chloro-3,3-dimethylbutan-2-one may be limited, the principles derived from the reduction of other substituted ketones are broadly applicable. vub.ac.benih.gov

| Reducing Agent | Typical Solvent | Key Considerations | Reference |

| Sodium borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Good selectivity, safer to handle | researchgate.net |

| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | Highly reactive, less selective for simple ketones | |

| L-Selectride® or K-Selectride® | Aprotic solvents (e.g., THF) | Bulky reagents, can provide high stereoselectivity | vub.ac.be |

Novel Catalyst Systems for Chlorohydroxylation

The direct conversion of an alkene, such as 3,3-dimethyl-1-butene (B1661986), to this compound via a chlorohydroxylation reaction represents a highly atom-economical approach. This transformation involves the simultaneous addition of a chlorine atom and a hydroxyl group across the double bond. While classical methods may use reagents like hypochlorous acid (HOCl), modern synthetic chemistry has focused on the development of catalytic systems to achieve this transformation with high efficiency and selectivity.

Catalytic asymmetric chlorohydroxylation, in particular, is an area of active research, aiming to produce enantiomerically enriched chlorohydrins. These reactions often employ transition metal catalysts, such as those based on palladium or copper, in the presence of a chlorine source and a water source. The challenge in the chlorohydroxylation of an unsymmetrical alkene like 3,3-dimethyl-1-butene lies in controlling the regioselectivity. The addition of HCl to 3,3-dimethyl-1-butene, for instance, typically leads to the rearranged product 2-chloro-2,3-dimethylbutane, not the desired chlorohydrin. chegg.com

Novel catalytic systems are being designed to overcome these challenges. For example, catalytic systems that proceed through a cyclic halonium ion intermediate can be influenced by the catalyst's ligand sphere to control both regio- and enantioselectivity. While a specific catalyst for the direct chlorohydroxylation of 3,3-dimethyl-1-butene to this compound is not prominently documented, the general strategies developed for catalytic asymmetric halofunctionalization of alkenes provide a framework for future research in this area.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect methods involve the synthesis of this compound from other butane (B89635) derivatives through a series of functional group manipulations. These pathways can offer greater flexibility and control over the final product's structure.

Conversion from Related Butane Derivatives

Several butane derivatives can serve as starting materials for the synthesis of this compound. A plausible route begins with 3,3-dimethyl-1-butene. As direct chlorohydroxylation can be challenging, a two-step approach is often more practical. First, an anti-Markovnikov hydration of the alkene can be achieved through hydroboration-oxidation. This reaction, typically using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base, yields 3,3-dimethylbutan-1-ol. The resulting primary alcohol can then be chlorinated at the 1-position using a suitable chlorinating agent, though this would not yield the target compound directly.

A more direct route from an alkene would be an oxymercuration-demercuration reaction of 3,3-dimethyl-1-butene. reddit.com This would result in the Markovnikov addition of water across the double bond, yielding 3,3-dimethylbutan-2-ol. This precursor alcohol can then be selectively chlorinated as described in section 2.1.1.

Another potential starting material is 1-chloro-3,3-dimethylbutane. The introduction of a hydroxyl group at the C2 position would require a more complex multi-step sequence, likely involving elimination to the alkene followed by a controlled hydration.

Multi-step Linear and Convergent Syntheses

Longer, multi-step syntheses can be designed in a linear or convergent fashion to produce this compound. libretexts.orgpearson.com

A linear synthesis could start from a simple, readily available precursor and sequentially build the target molecule. For example:

Starting Material: 3,3-dimethyl-1-butene.

Step 1: Epoxidation. The alkene can be converted to 2-(tert-butyl)oxirane using an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Epoxide Opening. The epoxide can then be opened with a source of chloride, such as hydrochloric acid or a metal chloride. This reaction would need to be carefully controlled to favor the attack of the chloride ion at the less substituted carbon (C1), which would lead to the formation of this compound.

A convergent synthesis involves the preparation of two or more fragments of the target molecule separately, which are then combined in a later step. For this compound, a possible convergent approach could be:

Fragment A (Nucleophile): Preparation of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) from tert-butyl chloride.

Fragment B (Electrophile): Preparation of chloroacetaldehyde (B151913).

Coupling Step: The Grignard reagent would then react with chloroacetaldehyde in a nucleophilic addition to the carbonyl group, forming the carbon skeleton and installing the hydroxyl and chloro functionalities in the correct positions to yield this compound.

Stereochemical Control in the Synthesis of 1 Chloro 3,3 Dimethylbutan 2 Ol Enantiomers

Enantioselective Catalytic Synthesis

Enantioselective catalysis offers a direct and atom-economical approach to obtaining one enantiomer in excess. This is typically achieved by using a chiral catalyst to create a chiral environment during the reaction, which favors the formation of one enantiomer over the other. The most common precursor for these syntheses is the prochiral ketone, 1-chloro-3,3-dimethyl-2-butanone.

Asymmetric Reduction Methodologies

The asymmetric reduction of the prochiral α-chloro ketone, 1-chloro-3,3-dimethyl-2-butanone (also known as tert-butyl chloromethyl ketone), is a primary strategy for producing enantiomerically enriched 1-chloro-3,3-dimethylbutan-2-ol. Two of the most powerful and widely used methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex). organic-chemistry.orgwikipedia.orgyoutube.comwikipedia.org The catalyst, derived from a chiral amino alcohol like (S)- or (R)-proline, creates a chiral pocket that coordinates with both the borane and the ketone. wikipedia.orgyoutube.com This coordination orients the ketone in a way that the hydride is delivered preferentially to one of the two prochiral faces of the carbonyl group. The predictability of the stereochemical outcome is a key advantage of this method; the choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is produced. organic-chemistry.orgwikipedia.org For a ketone like 1-chloro-3,3-dimethyl-2-butanone, where the two substituents on the carbonyl are a chloromethyl group and a bulky tert-butyl group, high levels of enantioselectivity can be expected due to the significant steric difference between these groups. nih.gov

Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of a diamine and gaseous hydrogen. harvard.eduwikipedia.orgyoutube.com This method is highly efficient for a wide range of ketones, including functionalized ones like α-chloro ketones. harvard.edu The reaction mechanism involves the formation of a ruthenium hydride species which transfers a hydride to the ketone. The chiral ligands on the ruthenium center control the facial selectivity of this transfer, leading to high enantiomeric excesses (ee). wikipedia.orgyoutube.com The process is often performed under basic conditions in an alcohol solvent. harvard.edu

Below is a table with representative data for the asymmetric reduction of ketones structurally similar to 1-chloro-3,3-dimethyl-2-butanone, illustrating the effectiveness of these methodologies.

| Ketone Substrate | Catalyst System | Product Configuration | Yield (%) | ee (%) |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDPEN | R | >95 | 96 |

| 1-Chloro-4-phenyl-2-butanone | (R)-CBS catalyst, BH₃·SMe₂ | S | 95 | 94 |

| 2,2-Dimethyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | R | 99 | 96 |

Asymmetric Halogenation Protocols

Asymmetric halogenation protocols provide an alternative route to chiral halohydrins, starting from an alkene. For this compound, the logical starting alkene is 3,3-dimethyl-1-butene (B1661986). nih.gov One prominent method in this category is the Sharpless asymmetric dihydroxylation , followed by a subsequent conversion of the resulting diol to the chlorohydrin. organic-chemistry.orgwikipedia.org

In the Sharpless asymmetric dihydroxylation, the alkene is treated with osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant like potassium ferricyanide. organic-chemistry.orgwikipedia.org This reaction produces a chiral 1,2-diol with high enantioselectivity. The choice of the ligand (AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed. organic-chemistry.org The resulting chiral 3,3-dimethylbutane-1,2-diol can then be converted to the target chlorohydrin. This conversion typically involves regioselective opening of a cyclic intermediate (such as a cyclic sulfite (B76179) or an epoxide) derived from the diol, using a chloride source.

Another approach is the direct enantioselective chlorohydroxylation of the alkene. While less common than the dihydroxylation route, methods involving chiral catalysts that can mediate the addition of both a chlorine atom and a hydroxyl group across the double bond are an area of active research.

Biocatalytic Approaches to Chiral this compound

Biocatalysis offers an environmentally friendly and highly selective method for producing chiral alcohols. mdpi.comresearchgate.net These reactions are carried out under mild conditions and can achieve very high enantiomeric excesses. mdpi.com

One major biocatalytic strategy is the asymmetric reduction of the precursor ketone , 1-chloro-3,3-dimethyl-2-butanone, using whole-cell biocatalysts or isolated enzymes. researchgate.netdntb.gov.ua Whole cells, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Pichia or Lactobacillus species, contain ketoreductases (KREDs) that can reduce carbonyl compounds. mdpi.comdntb.gov.ua These enzymes often exhibit high enantioselectivity, governed by Prelog's rule, although anti-Prelog reductases are also known. The cofactor (NADH or NADPH) required for the reduction is regenerated by the cell's own metabolic processes. mdpi.com Isolated ketoreductases, often produced via recombinant DNA technology, can also be used and offer advantages such as higher catalyst concentration and the absence of side reactions. researchgate.net

A second biocatalytic method is the kinetic resolution of racemic this compound . core.ac.ukmdpi.comnih.gov In this process, an enzyme, typically a lipase (B570770) (e.g., from Candida antarctica), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. core.ac.ukmdpi.com The acylated ester and the unreacted alcohol can then be easily separated. For example, using an acyl donor like vinyl acetate (B1210297), a lipase might selectively convert the (R)-alcohol to its acetate ester, allowing the (S)-alcohol to be isolated in high enantiomeric purity. The maximum yield for the resolved alcohol is 50% in a standard kinetic resolution. However, this can be overcome by a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired acylated product. core.ac.uk

Below is a table showing representative results for the biocatalytic kinetic resolution of chiral alcohols.

| Substrate | Biocatalyst | Reaction Type | Product | ee (%) |

| Racemic 1-phenylethanol | Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | (S)-1-phenylethanol | >99 |

| Racemic 1-(2,6-dimethylphenoxy)propan-2-ol | Pseudomonas fluorescens Lipase | Kinetic Resolution (Hydrolysis) | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99 |

| Racemic aryltrimethylsilyl alcohols | Lipase | Kinetic Resolution (Transesterification) | (S)-alcohol and (R)-acetate | >99 |

Diastereoselective Synthetic Strategies

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters and the goal is to control the relative configuration between them. Since this compound has only one stereocenter, diastereoselectivity is not a direct consideration in its synthesis from an achiral precursor. However, diastereoselective strategies could be employed in more complex synthetic routes where a precursor containing two or more stereocenters is first synthesized and then chemically modified to yield the target chlorohydrin. For instance, a diastereoselective aldol (B89426) reaction could be used to create a precursor with two stereocenters, one of which is later removed or modified. Such multi-step approaches are generally less direct and less common for the synthesis of this specific compound compared to the enantioselective methods described above.

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers.

Classical Resolution Methods

Classical resolution involves converting the enantiomers of the racemic alcohol into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

For a racemic alcohol like this compound, a common strategy is to react it with an enantiomerically pure chiral carboxylic acid, such as (R)- or (S)-mandelic acid or tartaric acid derivatives, in the presence of a coupling agent. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric esters. Due to their different physical properties, one diastereomer may be less soluble in a given solvent and crystallize out, allowing it to be separated by filtration. After separation, the pure diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol and the chiral resolving agent, which can often be recovered and reused. wikipedia.orglibretexts.org While effective, this method can be laborious and is limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. wikipedia.org

Chromatographic Separation of Enantiomers

The separation of enantiomers of chiral compounds is a critical aspect of stereoselective synthesis and analysis. While specific research detailing the chromatographic resolution of this compound enantiomers is not extensively documented in publicly available literature, established methods for structurally similar small, halogenated alcohols and related compounds provide a strong basis for developing effective separation protocols. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most prevalent and successful techniques for this purpose. mdpi.comuni-muenchen.de

The principle of chiral chromatography relies on the differential interaction between the individual enantiomers and a chiral stationary phase. wikipedia.org This interaction, which can involve hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, consequently, separation. wikipedia.orgacs.orgnih.gov

For compounds analogous to this compound, such as other chlorohydrins and epoxides, both HPLC and GC methods have proven effective. For instance, the enantiomers of epichlorohydrin (B41342), a structurally related epoxide, have been successfully resolved using both techniques. scirp.org

In the context of HPLC, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely applicable for a broad range of chiral compounds, including alcohols. eijppr.comchromatographyonline.com For example, the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide were successfully separated using a cellulose tris(3,5-dimethylphenylcarbamate) based CSP under both normal and reversed-phase conditions. researchgate.net A study on the enantiomeric separation of epichlorohydrin achieved excellent resolution using an immobilized amylose-based stationary phase (Chiralpak-IA) with a mobile phase of n-hexane and 2-propanol. researchgate.net Given the structural similarities, it is highly probable that a similar approach would be effective for resolving the enantiomers of this compound.

Gas chromatography is another powerful technique for the separation of volatile chiral compounds. gcms.cz Cyclodextrin-based chiral stationary phases are particularly common for GC separations. gcms.cz The enantiomeric separation of epichlorohydrin has been achieved on a Gamaa-Dex-225 column, which is a cyclodextrin-based CSP. scirp.org This suggests that a GC method employing a suitable cyclodextrin-derived column could also be a viable strategy for the resolution of this compound enantiomers.

The development of a specific chromatographic method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition and temperature to achieve baseline separation. chromatographyonline.com Based on the successful separation of analogous compounds, the following table summarizes potential starting conditions for method development.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Reference Compound |

|---|---|---|---|---|

| HPLC | Immobilized Amylose-based (e.g., Chiralpak-IA) | n-Hexane:2-Propanol | UV | Epichlorohydrin |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | n-Hexane:2-Propanol or Water:Acetonitrile | UV/CD | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |

| GC | Cyclodextrin-based (e.g., Gamaa-Dex-225) | Nitrogen | FID | Epichlorohydrin |

| GC | Cyclodextrin derivative (e.g., Rt-bDEXse) | Hydrogen | FID | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane |

Mechanistic Investigations of Reactions Involving 1 Chloro 3,3 Dimethylbutan 2 Ol

Nucleophilic Substitution Reactions at the Chlorinated and Hydroxyl-Bearing Carbons

Nucleophilic substitution reactions in 1-chloro-3,3-dimethylbutan-2-ol can theoretically occur at two distinct sites: the primary carbon bearing the chlorine atom (C-1) and the secondary carbon bearing the hydroxyl group (C-2). The preferred reaction pathway and the reactivity of each site are heavily influenced by the reaction conditions and the inherent structural features of the molecule.

SN1 and SN2 Reaction Pathways

The substitution of the chlorine atom at the primary carbon (C-1) can be conceptualized to proceed via either an SN1 or SN2 mechanism. However, the viability of each pathway is severely constrained by the molecular structure.

An SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. doubtnut.com This mechanism is favored for primary and methyl halides due to minimal steric hindrance. doubtnut.com In the case of this compound, the C-1 carbon is primary, which would typically suggest a propensity for SN2 reactions. libretexts.org However, the presence of the adjacent bulky tert-butyl group creates significant steric hindrance, impeding the approach of the nucleophile. stackexchange.comgoogle.com

An SN1 reaction , conversely, proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. libretexts.org While the initial carbocation that would form from the departure of the chloride ion from this compound is a primary carbocation, which is highly unstable, it can potentially rearrange to a more stable carbocation. Current time information in Bangalore, IN.

The hydroxyl group at C-2 can also be a site for nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a secondary carbocation at C-2. This carbocation can then be attacked by a nucleophile. This process follows an SN1-type mechanism. Direct SN2 displacement of the hydroxyl group is generally not feasible due to its poor leaving group ability.

| Reaction Pathway | Favored Substrate Type | Key Feature of this compound | Implication for Reactivity |

| SN2 at C-1 | Primary > Secondary > Tertiary doubtnut.com | Primary carbon, but with significant steric hindrance from the adjacent neopentyl group. stackexchange.comgoogle.com | SN2 reaction is extremely slow. |

| SN1 at C-1 | Tertiary > Secondary > Primary libretexts.org | Formation of an unstable primary carbocation. | SN1 reaction is slow, but can be facilitated by rearrangement to a more stable carbocation. Current time information in Bangalore, IN. |

| SN1 at C-2 | Tertiary > Secondary > Primary | Formation of a secondary carbocation after protonation of the -OH group. | Possible under acidic conditions, and can also undergo rearrangement. |

Influence of Steric Hindrance from the Neopentyl Group on Reactivity

The most significant structural feature governing the reactivity of this compound is the neopentyl group, a tert-butyl group attached to the carbon adjacent to the primary chloride. This group exerts profound steric hindrance, which dramatically slows the rate of SN2 reactions at the C-1 position. The bulky nature of the tert-butyl group effectively shields the backside of the C-1 carbon, making it inaccessible to incoming nucleophiles. stackexchange.comgoogle.com

This steric impediment is a well-documented phenomenon in neopentyl halides. For instance, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that for propyl bromide. google.com This steric hindrance makes neopentyl halides, and by extension this compound, practically inert to SN2 reactions under typical conditions. google.com

While SN1 reactions are less sensitive to steric hindrance at the reaction center itself, the steric bulk of the neopentyl group can influence the subsequent steps of the reaction, such as the approach of a nucleophile to the carbocation and the potential for rearrangement.

Intramolecular Cyclization Mechanisms

A key reaction pathway for halohydrins like this compound is intramolecular cyclization to form an epoxide. This reaction is typically base-promoted. The alkoxide, formed by deprotonation of the hydroxyl group, acts as an internal nucleophile.

The mechanism involves an intramolecular SN2 attack of the alkoxide on the adjacent carbon bearing the chlorine atom. This backside attack displaces the chloride ion and results in the formation of a three-membered ring, an epoxide. In the case of this compound, this would lead to the formation of 2-tert-butyloxirane . chemspider.comnih.gov

This intramolecular reaction is generally favored over intermolecular reactions when a five- or six-membered ring can be formed, but is also efficient for the formation of three-membered epoxide rings from halohydrins. The proximity of the nucleophile (the alkoxide) and the electrophile (the carbon-chlorine bond) in the same molecule facilitates this process.

Elimination Reactions (Dehydration and Dehydrohalogenation)

In addition to substitution reactions, this compound can undergo elimination reactions, leading to the formation of alkenes. The two primary types of elimination reactions for this substrate are dehydration (loss of water) and dehydrohalogenation (loss of hydrogen chloride).

Carbocation Rearrangement Mechanisms in Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid, to form a good leaving group, water. chemguide.co.ukmasterorganicchemistry.com

Loss of the water molecule generates a secondary carbocation at the C-2 position. This carbocation is susceptible to rearrangement to form a more stable carbocation. libretexts.orglibretexts.org In this specific case, a 1,2-methyl shift can occur, where a methyl group from the adjacent C-3 carbon migrates with its bonding electrons to the C-2 carbon. vaia.commasterorganicchemistry.comkhanacademy.org This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation.

The subsequent loss of a proton from an adjacent carbon atom leads to the formation of an alkene. The formation of the rearranged tertiary carbocation is a key step, as it dictates the structure of the major alkene product. chegg.comchegg.com

| Step | Description | Intermediate/Product |

| 1. Protonation | The hydroxyl group is protonated by the acid catalyst. | Alkyloxonium ion |

| 2. Formation of Carbocation | The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation. | Secondary carbocation at C-2 |

| 3. Carbocation Rearrangement | A methyl group from the adjacent tert-butyl group migrates to the secondary carbocation center (1,2-methyl shift). | Tertiary carbocation |

| 4. Deprotonation | A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation center. | Alkene product(s) |

Regioselectivity and Stereoselectivity in Elimination Reactions

Dehydration: The elimination of a proton from the rearranged tertiary carbocation can occur from two different adjacent carbons, leading to two possible alkene products: 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene (B117154) . According to Zaitsev's rule , the more substituted alkene is the major product because it is more stable. youtube.com Therefore, 2,3-dimethyl-2-butene, being a tetrasubstituted alkene, is the major product of the acid-catalyzed dehydration of this compound. The less substituted alkene, 2,3-dimethyl-1-butene (a disubstituted alkene), is the minor product. The reaction is thus regioselective . masterorganicchemistry.com

If applicable, stereoselectivity would also favor the formation of the more stable stereoisomer (e.g., the E-isomer over the Z-isomer). chemistrysteps.com

Dehydrohalogenation: The elimination of HCl can be induced by a strong base. The regioselectivity of this E2 elimination would also generally follow Zaitsev's rule, favoring the formation of the more substituted alkene. However, the use of a bulky base can lead to the formation of the Hofmann product (the less substituted alkene) due to steric hindrance.

| Elimination Reaction | Potential Alkene Products | Major Product (Predicted by Zaitsev's Rule) |

| Acid-Catalyzed Dehydration | 2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene | 2,3-dimethyl-2-butene |

| Dehydrohalogenation | Alkenes resulting from loss of HCl | Typically the more substituted alkene, but can be influenced by the base used. |

Oxidative and Reductive Transformations

The presence of a secondary alcohol and an alkyl chloride functionality in this compound allows for distinct oxidative and reductive pathways, targeting each of these groups.

Oxidative Transformations:

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-chloro-3,3-dimethyl-2-butanone. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or side reactions involving the chloro group. Common reagents for this purpose include Pyridinium Chlorochromate (PCC) or a Swern oxidation.

The mechanism of oxidation with PCC involves the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom of PCC, and after a proton transfer, a chromate ester is formed. A base, such as pyridine (B92270) present in the reaction mixture, then abstracts the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the ketone.

The Swern oxidation offers an alternative, often milder, route to the ketone. This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt. The base then removes the proton on the carbon adjacent to the oxygen, initiating an elimination reaction that yields the ketone, dimethyl sulfide (B99878), and carbon dioxide.

| Oxidizing Agent | Product | General Mechanistic Features |

| Pyridinium Chlorochromate (PCC) | 1-Chloro-3,3-dimethyl-2-butanone | Formation of a chromate ester followed by base-promoted elimination. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1-Chloro-3,3-dimethyl-2-butanone | Formation of an alkoxysulfonium salt followed by base-induced elimination. |

Reductive Transformations:

Reduction of this compound can proceed via two main pathways: reduction of the chloro group or reduction of the hydroxyl group (after conversion to a better leaving group).

Direct reduction of the chloroalkane to an alkane can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 fashion. This would yield 3,3-dimethyl-2-butanol.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be reduced with a hydride source. This two-step process also leads to the formation of 3,3-dimethylbutane.

| Reducing Agent/Method | Target Functional Group | Product | General Mechanistic Features |

| Lithium Aluminum Hydride (LiAlH₄) | Chloro group | 3,3-Dimethyl-2-butanol | SN2 displacement of the chloride by a hydride ion. |

| 1. TsCl, pyridine; 2. LiAlH₄ | Hydroxyl group (via tosylate) | 3,3-Dimethylbutane | Conversion to a tosylate followed by SN2 displacement by a hydride ion. |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), is complex due to the presence of two reactive sites: the acidic proton of the hydroxyl group and the electrophilic carbon atom bonded to the chlorine.

Upon addition of a Grignard reagent, the initial and fastest reaction is the deprotonation of the hydroxyl group by the strongly basic Grignard reagent. This acid-base reaction forms an alkoxide and the corresponding alkane from the Grignard reagent.

Following deprotonation, the resulting magnesium alkoxide can undergo an intramolecular nucleophilic substitution. The alkoxide oxygen can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a cyclic ether, specifically 2-tert-butyloxirane. This intramolecular cyclization is a common reaction pathway for halohydrins in the presence of a base.

An alternative, though less likely, pathway would involve the Grignard reagent acting as a nucleophile to displace the chloride. However, the intramolecular reaction is generally favored due to the proximity of the reacting centers.

If the corresponding ketone, 1-chloro-3,3-dimethyl-2-butanone, were to be reacted with a Grignard reagent, the primary reaction would be the nucleophilic addition of the Grignard's carbanion to the carbonyl carbon. This would result in the formation of a tertiary alcohol after an acidic workup.

| Reagent | Initial Reaction | Subsequent Reaction | Final Product(s) |

| Grignard Reagent (e.g., CH₃MgBr) | Deprotonation of the hydroxyl group | Intramolecular SN2 reaction (cyclization) | 2-tert-Butyloxirane and CH₄ |

Computational Chemistry and Theoretical Studies of 1 Chloro 3,3 Dimethylbutan 2 Ol

Conformational Analysis and Energy Landscapes

The conformational landscape of 1-chloro-3,3-dimethylbutan-2-ol is primarily dictated by the rotation around the C1-C2 bond, influenced by the steric bulk of the tert-butyl group and the potential for intramolecular interactions.

Molecular Mechanics (MM3) and Force Field Calculations

Molecular mechanics methods, such as the MM3 force field, are valuable tools for exploring the conformational space of molecules like this compound. These methods use classical mechanics to estimate the potential energy of a molecule as a function of its geometry. For monochloroalkanes, MM3 calculations have shown good agreement with experimental data for predicting the relative stabilities of different conformers. acs.org

In the case of this compound, MM3 calculations would be employed to map the potential energy surface as a function of the Cl-C-C-O dihedral angle. This would reveal the most stable staggered conformers and the energy barriers between them. It is anticipated that the steric hindrance between the bulky tert-butyl group and the chlorine atom would significantly influence the energy landscape. The calculations would likely predict that conformers minimizing this steric clash are the most stable.

A hypothetical MM3 analysis would involve a systematic rotation around the C1-C2 bond, calculating the steric energy at each increment. The results would be plotted to visualize the energy landscape, identifying energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

Hypothetical MM3 Conformational Energy Profile for this compound

| Dihedral Angle (Cl-C1-C2-OH) | Conformer Description | Relative Energy (kcal/mol) |

| ~60° | Gauche | 0.0 (most stable) |

| ~180° | Anti | 1.5 - 2.5 |

| ~300° (-60°) | Gauche | 0.0 (most stable) |

Note: This table is illustrative and based on general principles of steric interactions in similar molecules. Actual values would require specific MM3 calculations.

Quantum Chemical Calculations (DFT, ab initio) for Conformer Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and, consequently, the conformational energies. Studies on β-halohydrins using the high-level ab initio G3 method have demonstrated that the most stable conformers are often those where the C-O and C-X (X = halogen) bonds are gauche to each other. yu.edu.joresearchgate.net This preference is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom. yu.edu.jo

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be expected to confirm the stability of the gauche conformers due to this intramolecular hydrogen bonding. These calculations would provide more reliable relative energies of the conformers and the transition states for their interconversion compared to molecular mechanics. The calculated energy difference between the gauche and anti conformers would quantify the strength of the intramolecular hydrogen bond, balanced against steric repulsions.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure and bonding within a molecule. It provides insights into charge distribution, hybridization, and donor-acceptor interactions. uni-muenchen.de

For this compound, NBO analysis performed on the optimized geometries from DFT calculations would reveal key electronic features. It is expected that the chlorine atom would carry a partial negative charge, and the hydrogen of the hydroxyl group would have a partial positive charge, facilitating the intramolecular hydrogen bond in the gauche conformers. yu.edu.jo

Expected NBO Charges for this compound (Illustrative)

| Atom | Expected Partial Charge (a.u.) |

| Cl | -0.15 to -0.25 |

| O | -0.70 to -0.80 |

| H (of OH) | +0.45 to +0.55 |

| C1 | +0.10 to +0.20 |

| C2 | +0.20 to +0.30 |

Note: These values are estimations based on NBO analyses of similar molecules and would need to be confirmed by specific calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction pathways and characterize the transition states of chemical reactions involving this compound. A common reaction of chlorohydrins is their conversion to epoxides under basic conditions. utas.edu.au

DFT calculations can be employed to model the reaction pathway of the intramolecular Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then displaces the chlorine atom to form 3,3-dimethyl-1,2-epoxybutane. The modeling would involve locating the transition state for the ring-closing SN2 reaction. The geometry of the transition state would reveal the bond-breaking and bond-forming distances. The activation energy for the reaction can be calculated from the energy difference between the reactant (the alkoxide) and the transition state.

Another potential reaction to model is the formation of this compound from the corresponding alkene, 3,3-dimethyl-1-butene (B1661986), via halohydrin formation. libretexts.org Computational modeling of this reaction would involve locating the cyclic chloronium ion intermediate and the subsequent attack by a water molecule to yield the final product.

Prediction of Spectroscopic Parameters from First Principles

DFT calculations are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, with a high degree of accuracy. uobaghdad.edu.iqsielc.com These predictions can be invaluable in the structural elucidation of newly synthesized compounds.

For this compound, the 1H and 13C NMR spectra could be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for the different conformers can be averaged based on their Boltzmann populations to obtain the predicted spectrum at a given temperature. These predicted spectra can then be compared with experimental data to confirm the structure and assign the resonances.

Discrepancies between the predicted and experimental spectra can often provide further insight into the conformational preferences and electronic environment of the molecule in solution.

Advanced Spectroscopic Elucidation of 1 Chloro 3,3 Dimethylbutan 2 Ol Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-Chloro-3,3-dimethylbutan-2-ol, both ¹H and ¹³C NMR provide critical data to confirm its constitution and assist in stereochemical analysis.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of distinct hydrogen environments within the molecule. The bulky tert-butyl group, with its nine equivalent protons, produces a prominent singlet signal. The protons on the carbon bearing the chlorine (C1), the carbon bearing the hydroxyl group (C2), and the hydroxyl proton itself each give rise to unique signals. The coupling between the protons on C1 and C2 would appear as a characteristic splitting pattern, providing direct evidence of their connectivity. The chemical shift of the C2 proton is influenced by the electronegativity of both the adjacent oxygen and the chlorine on the neighboring carbon.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, four distinct signals are expected for the carbon skeleton: one for the chloromethyl carbon (C1), one for the alcohol-bearing carbon (C2), one for the quaternary carbon of the tert-butyl group (C3), and one for the three equivalent methyl carbons of the tert-butyl group. The chemical shifts are indicative of the local electronic environment of each carbon.

Stereochemical Assignment: While standard 1D NMR confirms the molecular connectivity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space relationships between protons. By irradiating specific protons and observing which other protons show an enhanced signal, the relative proximity of different groups can be determined. This information is crucial for assigning the relative stereochemistry of the chiral center at C2 by comparing the spatial relationships in different diastereomers if they were present, or for understanding the preferred solution-state conformation of a single enantiomer.

Predicted NMR Data for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C(CH₃)₃ | ~1.0 | Singlet | N/A |

| CH(OH) | ~3.8 - 4.0 | Doublet of Doublets | J(H-C2, Hₐ-C1), J(H-C2, H♭-C1) |

| CH₂Cl | ~3.5 - 3.7 | Multiplet | J(Hₐ-C1, H♭-C1), J(Hₐ,♭-C1, H-C2) |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~25 |

| C(CH₃)₃ | ~35 |

| CH₂Cl | ~50 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and their intermolecular interactions, such as hydrogen bonding.

Functional Group Identification: The IR spectrum of this compound is dominated by a strong, broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. researchgate.net The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the condensed phase. A sharp peak around 3600 cm⁻¹ would only be observed in a very dilute solution in a non-polar solvent, corresponding to the "free" non-hydrogen-bonded O-H stretch. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹, C-O stretching around 1050-1150 cm⁻¹, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region.

Conformational Analysis: The molecule can exist in several rotational conformations (rotamers) due to rotation around the C1-C2 and C2-C3 single bonds. Each conformer has a unique set of vibrational frequencies. At low temperatures, it may be possible to "freeze out" specific conformers, leading to a sharpening and splitting of certain bands in the vibrational spectrum. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, the most stable conformation in the ground state can be identified. researchgate.net

Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, offers significant insight into the molecule's structure. Alcohols and halogenated compounds exhibit characteristic fragmentation pathways. libretexts.orgmiamioh.edu

Molecular Ion and Isotopic Pattern: In electron ionization (EI) MS, the parent molecule is ionized to form a molecular ion (M⁺•). For this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight. A crucial diagnostic feature is the presence of an M+2 peak, a signal at two m/z units higher than the molecular ion. This peak arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺• to the M+2 peak is approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom. miamioh.edu

Key Fragmentation Pathways:

Alpha-Cleavage: This is a common fragmentation for alcohols where a bond adjacent to the carbon bearing the hydroxyl group is broken. libretexts.org Two primary alpha-cleavages are possible:

Cleavage of the C2-C3 bond results in the loss of a stable tert-butyl radical (•C(CH₃)₃, 57 u), leading to a fragment ion [CH(OH)CH₂Cl]⁺• at m/z 79/81.

Cleavage of the C1-C2 bond leads to the loss of a chloromethyl radical (•CH₂Cl, 49/51 u), generating a fragment ion [(CH₃)₃CCHOH]⁺• at m/z 101.

Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 u), especially in the gas phase, to form an alkene radical cation. libretexts.org This would result in a peak at M-18.

Loss of HCl: Halohydrins can undergo fragmentation via the elimination of hydrogen chloride (HCl, 36 u), leading to a peak at M-36.

Major Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 136/138 | [C₆H₁₃ClO]⁺• | Molecular Ion (M⁺•) |

| 101 | [(CH₃)₃CCHOH]⁺• | α-cleavage (Loss of •CH₂Cl) |

| 79/81 | [CH(OH)CH₂Cl]⁺• | α-cleavage (Loss of •C(CH₃)₃) |

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Determination

Since this compound possesses a chiral center at C2, it can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of a specific enantiomer. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mgcub.ac.in

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right-circularly polarized light by a chiral molecule as a function of wavelength. A plot of this difference versus wavelength is a CD spectrum. Non-zero signals, known as Cotton effects, appear in the wavelength regions where the molecule has a chromophore (a light-absorbing group). For this compound, the hydroxyl and chloro groups are the key chromophores whose electronic transitions give rise to CD signals.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows how the optical rotation varies with wavelength, and it is directly related to the CD spectrum through the Kronig-Kramers relations. A Cotton effect is also observed in ORD as a characteristic peak-and-trough curve. mgcub.ac.in

Determining Absolute Configuration: The sign (positive or negative) of the observed Cotton effect is directly related to the three-dimensional arrangement of the chromophores around the stereocenter. The absolute configuration ((R) or (S)) can be determined by:

Empirical Rules: Applying established empirical rules, such as the Octant Rule for ketones, or similar sector rules developed for alcohols and halides, which correlate the spatial position of substituents to the sign of the Cotton effect.

Comparison: Comparing the experimental CD or ORD spectrum with that of a structurally similar compound whose absolute configuration has already been unequivocally established.

Theoretical Calculation: Comparing the experimental spectrum with a spectrum predicted from high-level quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

For this compound, the analysis would focus on the weak n → σ* electronic transitions associated with the C-O and C-Cl bonds in the far-UV region. The sign of the Cotton effect associated with these transitions would ultimately reveal the absolute configuration of the enantiomer being studied.

1 Chloro 3,3 Dimethylbutan 2 Ol As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Chiral Auxiliaries and Ligands

The presence of a bulky tert-butyl group is a common design feature in many chiral auxiliaries and ligands used in asymmetric synthesis. This group's large steric profile can effectively control the facial selectivity of reactions on a prochiral center, leading to high enantiomeric or diastereomeric excesses. For instance, chiral auxiliaries like tert-butanesulfinamide and various imidazolidinones incorporating tert-butyl groups have demonstrated high efficacy in the asymmetric synthesis of amines and other chiral molecules. acs.orgcapes.gov.br Similarly, ligands based on aminoindanol (B8576300) and semicorrin structures often incorporate bulky substituents to create a well-defined chiral environment for metal-catalyzed reactions. acs.orgrsc.orgnih.gov

While the tert-butyl group of 1-chloro-3,3-dimethylbutan-2-ol makes it a conceptually attractive starting material for new chiral auxiliaries, direct and widespread application for this specific purpose is not extensively documented in prominent literature. The development of new chiral ligands and auxiliaries is a continuous area of research, and the utility of synthons like this compound remains a subject of exploration.

Building Block for Natural Product Synthesis

The synthesis of complex natural products often requires chiral building blocks to construct specific stereocenters. The structural motifs present in this compound, such as a secondary alcohol adjacent to a quaternary carbon, are found in various natural compounds. However, the direct incorporation of this compound as a key intermediate in the total synthesis of natural products is not a widely reported strategy in scientific literature. Synthetic chemists often rely on more established chiral pool starting materials or well-trodden asymmetric methodologies to achieve their targets.

Application in the Construction of Pharmaceutical Intermediates and Fine Chemicals

The most significant application of this compound is as a precursor to key intermediates used in the production of conazole fungicides, a class of compounds vital to agriculture. The alcohol is readily oxidized to its corresponding ketone, 1-chloro-3,3-dimethyl-2-butanone, also known as 1-chloropinacolone (B81408). hnxb.org.cn This α-chloro ketone is a versatile electrophile and a crucial building block for several widely used fungicides.

The synthesis of these agrochemicals involves the nucleophilic substitution of the chlorine atom in 1-chloropinacolone with 1,2,4-triazole, followed by further chemical modifications. For example, the synthesis of the plant growth regulator and fungicide paclobutrazol (B33190) involves reacting the triazole-substituted pinacolone (B1678379) intermediate with an organometallic reagent derived from p-chlorobenzyl halide, followed by reduction of the ketone functionality to a secondary alcohol. hnxb.org.cnnih.gov Similarly, the fungicide triadimefon (B1683231) is synthesized from a related α-halopinacolone intermediate which is reacted with 4-chlorophenol (B41353) and subsequently with 1,2,4-triazole. osti.gov The reduction of triadimefon yields triadimenol, another potent fungicide. researchgate.netgoogle.comwho.int The structural framework provided by the 3,3-dimethylbutane core is a recurring feature in this class of bioactive molecules.

Table 1: Conazole Fungicides Derived from 1-Chloro-3,3-dimethyl-2-butanone Intermediate

| Fungicide/Agrochemical | Key Intermediate | Therapeutic Class |

|---|---|---|

| Paclobutrazol | 1-Chloro-3,3-dimethyl-2-butanone | Plant Growth Regulator, Fungicide |

| Triadimefon | α-Bromo or α-Chloropinacolone | Fungicide |

| Triadimenol | Triadimefon | Fungicide |

| Uniconazole (B1683454) | 1-Chloro-3,3-dimethyl-2-butanone | Plant Growth Regulator, Fungicide |

| Diniconazole | 1-Chloro-3,3-dimethyl-2-butanone | Fungicide |

Development of Novel Derivatized Compounds from this compound

The chemical reactivity of this compound and its primary derivative, 1-chloropinacolone, allows for the development of a range of novel compounds, particularly within the realm of azole-based fungicides. The core reaction involves the substitution of the α-halogen on the ketone with a nitrogen heterocycle, most commonly 1,2,4-triazole. scispace.comresearchgate.netijsr.net

The resulting N-substituted ketone serves as a versatile platform for further derivatization. Key transformations include:

Reaction with Organometallic Reagents: Addition of Grignard or organolithium reagents to the carbonyl group introduces new carbon-carbon bonds, leading to tertiary alcohols. This is a key step in the synthesis of fungicides like tebuconazole, where a p-chlorobenzyl group is added. ebi.ac.uksigmaaldrich.com

Reduction of the Carbonyl Group: The ketone can be stereoselectively reduced to a secondary alcohol, forming diastereomeric products. The specific stereoisomer produced can have a significant impact on biological activity, as seen in the case of triadimenol, the reduction product of triadimefon. researchgate.netwho.int

Formation of Enol Ethers or Esters: The ketone can be converted to various enol derivatives, providing another avenue for structural modification.

Formation of Coordination Complexes: The final azole-containing alcohol products, such as uniconazole and diniconazole, can act as ligands, forming coordination complexes with metal ions like cobalt(II). nih.govnih.gov These metal complexes can exhibit modified or enhanced antifungal properties compared to the parent ligand. nih.gov

This synthetic flexibility allows for the creation of a library of related compounds, enabling structure-activity relationship (SAR) studies to optimize fungicidal potency and spectrum of activity.

Table 2: Examples of Derivatized Compounds

| Starting Material | Reaction | Product Class | Example Product |

|---|---|---|---|

| 1-Chloropinacolone | Nucleophilic substitution with 1,2,4-triazole | Triazolyl ketone | 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone |

| Triazolyl ketone | Reaction with p-chlorobenzyl magnesium chloride | Tertiary alcohol | 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one |

| Triadimefon | Reduction (e.g., with NaBH4) | Secondary alcohol | Triadimenol |

| Uniconazole | Coordination with CoCl2 | Metal complex | Dichloridotetrakis[uniconazole]cobalt(II) |

Future Research Directions and Potential Areas of Exploration

Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce environmental impact and enhance safety. Future research on 1-Chloro-3,3-dimethylbutan-2-ol will likely focus on developing more benign and sustainable synthetic routes.

Current synthesis of halohydrins often involves the reaction of alkenes with halogens in the presence of water. byjus.comlibretexts.orgyoutube.com Green approaches seek to improve upon these traditional methods. One area of exploration is the use of non-toxic, biodegradable, and renewable catalysts. For instance, natural catalysts, such as lemon juice, have been successfully used in conjunction with renewable energy sources like concentrated solar radiation to drive the synthesis of other complex organic molecules, a strategy that could be adapted for chlorohydrin production. nih.gov

Another key direction is the reduction or elimination of hazardous solvents. Methodologies such as solvent-free synthesis under microwave irradiation not only reduce waste but can also lead to shorter reaction times and higher yields. mdpi.com The use of alternative energy sources like microwave irradiation is a promising, energy-efficient technique that can accelerate reactions that would otherwise take hours or days. mdpi.com Research into solid-supported reagents and solvent-free mechanochemical grinding procedures also offers pathways to minimize environmental impact. mdpi.com The overarching goal is to design processes with improved atom economy, utilizing recyclable catalysts and preventing the formation of hazardous waste. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often involves mineral acids or metal catalysts. | Use of biodegradable, renewable catalysts (e.g., natural acids) and recyclable catalysts. nih.govmdpi.com |

| Solvents | Typically uses organic solvents which can be hazardous. | Focus on solvent-free conditions or use of benign solvents like water. mdpi.com |

| Energy Source | Conventional heating (e.g., oil baths). | Renewable energy (solar) or energy-efficient methods (microwave irradiation). nih.govmdpi.com |

| Waste | Can generate significant chemical waste. | Designed to minimize waste and by-products, improving atom economy. mdpi.com |

| Efficiency | Reaction times can be long. | Often results in shorter reaction times and higher yields. mdpi.com |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, presents a paradigm shift for the synthesis of fine chemicals, including this compound. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. nih.govyoutube.com

The synthesis and transformation of chlorohydrins can involve hazardous reagents or intermediates. Flow reactors, due to their small internal volume, minimize the amount of hazardous material present at any given moment, significantly enhancing process safety. noelresearchgroup.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe execution of highly exothermic or temperature-sensitive reactions. youtube.com

Future research will likely explore the adaptation of known batch syntheses of this compound into continuous flow processes. This could involve gas-liquid reactions, photochemical transformations, or multi-step sequences telescoped into a single, uninterrupted operation. noelresearchgroup.comnih.gov The integration of automation and machine learning with flow chemistry platforms can further accelerate reaction optimization and discovery, enabling high-throughput screening of conditions to maximize yield and selectivity. nih.govvapourtec.com The development of a continuous process for producing a related compound, 2-chloroethanol, underscores the industrial viability of this approach for chlorohydrin manufacturing. google.com

Table 2: Advantages of Flow Chemistry for Chlorohydrin Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes reduce the risk associated with hazardous reagents and exothermic reactions. noelresearchgroup.com |

| Precise Control | Superior management of temperature, pressure, and mixing leads to higher reproducibility and selectivity. youtube.com |

| Improved Efficiency | Rapid heat and mass transfer can accelerate reaction rates and improve yields. nih.govyoutube.com |

| Scalability | Scaling up is achieved by running the system for longer or by parallelizing reactors, avoiding the challenges of scaling batch processes. youtube.com |

| Automation | Amenable to automation and integration with machine learning for rapid process optimization. nih.govvapourtec.com |

Bio-inspired Catalysis and Chemoenzymatic Reactions

The synthesis of specific stereoisomers of chiral molecules like this compound is a significant challenge in organic chemistry. Bio-inspired catalysis, particularly the use of enzymes (biocatalysis), offers an elegant solution, providing unparalleled selectivity under mild reaction conditions. nih.govmdpi.com

Enzymes such as alcohol dehydrogenases (ADHs) and hydrolases are highly effective for the asymmetric synthesis of chlorohydrins. nih.govrsc.org Research is focused on designing multi-enzymatic cascade reactions where multiple enzymes work in concert to convert a simple starting material into a complex, enantiomerically pure product in a single pot. nih.gov For example, a bienzymatic cascade has been successfully used to produce various optically active chlorohydrin stereoisomers with high conversions and selectivities. nih.gov

Future work will likely involve the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. Directed evolution is a powerful technique used to create enzyme variants with improved activity or the ability to function in non-aqueous media like deep eutectic solvents, which aligns with green chemistry principles. mdpi.comrsc.org Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, are also a major area of exploration. nih.gov Dynamic kinetic resolution (DKR), for instance, couples a highly selective enzymatic resolution with an in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired chiral product. rsc.org

Table 3: Key Enzyme Classes for Chlorohydrin Synthesis

| Enzyme Class | Catalytic Function | Relevance to this compound |

|---|---|---|

| Oxidoreductases (e.g., ADHs) | Catalyze oxidation-reduction reactions. | Asymmetric reduction of the corresponding α-chloroketone (1-chloro-3,3-dimethylbutan-2-one) to produce specific enantiomers of the alcohol. nih.govmdpi.com |

| Hydrolases (e.g., Lipases) | Catalyze the cleavage of bonds by addition of water. | Kinetic resolution of racemic this compound via enantioselective acylation. nih.govrsc.org |

| Haloalkane Dehalogenases | Catalyze the cleavage of carbon-halogen bonds. | Potential for desymmetrization or kinetic resolution of halogenated compounds. nih.gov |

Emerging Analytical Techniques for In-situ Reaction Monitoring

To optimize the complex chemical and enzymatic reactions described above, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Emerging analytical techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for chemical research and process development. spectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be integrated directly into reaction vessels or flow reactors using fiber-optic probes. spectroscopyonline.com This allows chemists to track the concentration of reactants, products, and key intermediates as the reaction progresses without the need for sampling. This is particularly valuable for reactions involving unstable or short-lived species, which would be impossible to analyze with traditional offline methods like chromatography. spectroscopyonline.com

The future in this area involves developing more robust and sensitive in-situ methods and applying them to the synthesis of this compound. The data gathered from these process analytical technology (PAT) tools can be used to build accurate kinetic models, identify reaction bottlenecks, and ensure process consistency. spectroscopyonline.com When moving from a laboratory setting to a manufacturing plant, the implementation of these techniques requires careful consideration of factors like installation cost, maintenance, and safety, but the payoff in process understanding and control is substantial. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-3,3-dimethylbutan-2-ol?

- Methodology : The compound can be synthesized via chlorination of 3,3-dimethylbutan-2-ol using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically proceeds under anhydrous conditions, with the hydroxyl group replaced by chlorine. Post-synthesis purification via fractional distillation or column chromatography is advised to achieve >95% purity, as seen in analogous chlorinated compounds .

- Key Considerations : Monitor reaction temperature to avoid side reactions (e.g., elimination). Confirm structure using H/C NMR and IR spectroscopy to verify Cl incorporation and retention of the tertiary alcohol backbone.

Q. How can the purity of this compound be assessed?

- Analytical Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities .

- NMR Spectroscopy : Detects structural integrity and potential byproducts (e.g., elimination products like alkenes).

- Titration : Measures active chlorine content to confirm substitution efficiency.

- Standards : Compare retention times and spectral data with certified reference materials. Purity levels ≥95% are typical for research-grade synthesis .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound is treated with concentrated hydroiodic acid (HI)?

- Mechanistic Pathway :

Protonation : The hydroxyl group is protonated by HI, forming a good leaving group (H₂O).

Carbocation Formation : Loss of water generates a tertiary carbocation at C3.

Rearrangement : The carbocation may undergo hydride or alkyl shifts to form a more stable carbocation (e.g., 3,3-dimethylbut-2-yl cation).

Nucleophilic Attack : Iodide ion attacks the carbocation, yielding 2-iodo-3,3-dimethylbutane as the major product.

- Evidence : Analogous reactions with 3,3-dimethylbutan-2-ol show carbocation rearrangements under acidic conditions .

Q. How can researchers resolve contradictions in synthetic yields between chlorination methods?

- Variables to Investigate :

- Reagent Selectivity : SOCl₂ may favor direct substitution, while PCl₃ could require catalytic pyridine to mitigate side reactions.

- Temperature Control : Excessive heat promotes elimination (e.g., forming 3,3-dimethylbut-1-ene).

- Purification Efficiency : Column chromatography with polar stationary phases (e.g., silica gel) improves separation of chlorinated products from unreacted alcohol or alkenes .

- Case Study : A 2024 study on chlorinated bicyclic alcohols demonstrated that optimizing stoichiometry and reaction time increased yields from 70% to 88% .

Q. What role does this compound play in multi-step organic synthesis?

- Applications :

- Intermediate for Alkyl Halides : The chlorine atom serves as a leaving group in nucleophilic substitution reactions (e.g., forming ethers or amines).

- Precursor to Ketones : Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 3,3-dimethylbutan-2-one.

- Stereochemical Studies : The chiral center at C2 enables investigations into asymmetric synthesis and retention/inversion of configuration during reactions .

- Example : In 2023, a team used analogous chloro-alcohols to synthesize bioactive terpenoids, highlighting its utility in complex molecule assembly .

Data Contradiction Analysis